molecular formula C6H2ClF2NO2 B2761898 4-Chloro-2,6-difluoronitrobenzene CAS No. 136272-31-6

4-Chloro-2,6-difluoronitrobenzene

Cat. No. B2761898
CAS RN: 136272-31-6
M. Wt: 193.53
InChI Key: SYCSOTAABUJOHB-UHFFFAOYSA-N
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Description

4-Chloro-2,6-difluoronitrobenzene is a chemical compound with the molecular formula C6H2ClF2NO2 . It has a molecular weight of 193.54 and is typically stored at room temperature . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,6-difluoronitrobenzene has been studied using gas-phase electron diffraction (GED), MP2 ab initio, and B3LYP density functional calculations .


Physical And Chemical Properties Analysis

4-Chloro-2,6-difluoronitrobenzene is a solid substance . It is typically stored at room temperature .

Scientific Research Applications

Synthesis of Derivatives

4-Chloro-2,6-difluoronitrobenzene has been utilized in the synthesis of various derivatives. For example, Sipyagin et al. (2004) explored the preparation of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives from 1-chloro-2,6-dinitrobenzene, highlighting the activation of the halogen substituent towards nucleophilic attack due to the introduction of fluorine-containing, electron-withdrawing substituents (Sipyagin et al., 2004).

Electrochemical Fluorination

Momota et al. (1993) and Momota et al. (1995) investigated the electrochemical fluorination of aromatic compounds, including derivatives similar to 4-chloro-2,6-difluoronitrobenzene. They demonstrated the use of new electrolytes for high-efficiency fluorination, producing stable fluorinated compounds (Momota et al., 1993), (Momota et al., 1995).

Magnetic Molecularly Imprinted Polymer Particles

Ruiz-Córdova et al. (2018) described the use of 1-chloro-2,4-dinitrobenzene in developing an analytical method using magnetic molecularly imprinted particles for the detection of specific compounds, showcasing its potential in analytical chemistry (Ruiz-Córdova et al., 2018).

Host-Guest Chemistry

Tschinkl et al. (1999) explored the host-guest chemistry of 1,2-bis(chloromercurio)tetrafluorobenzene, which has structural similarities with 4-chloro-2,6-difluoronitrobenzene. Their study contributed to understanding the interactions in crystal structures involving compounds like 4-chloro-2,6-difluoronitrobenzene (Tschinkl et al., 1999).

Synthesis of Heterocyclic Compounds

Chen et al. (1992) reported on the synthesis of benzothiazoles using 1-chloro-2,6-dinitro-4-trifluoromethylbenzene, demonstrating the utility of chloro-dinitrobenzene derivatives in synthesizing fluorine-containing heterocyclic compounds (Chen et al., 1992).

Crystal Structure Analysis

Thomas et al. (2008) conducted a study on 4-chloronitrobenzene, examining its crystal structure and orientational disorder. This research contributes to understanding the solid-state properties of similar compounds (Thomas et al., 2008).

Safety And Hazards

4-Chloro-2,6-difluoronitrobenzene is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

5-chloro-1,3-difluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCSOTAABUJOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1,3-difluoro-2-nitroBenzene

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